molecular formula C23H27N3O4S B11264684 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

Cat. No.: B11264684
M. Wt: 441.5 g/mol
InChI Key: ANNPQWBUOWFELV-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-5-OXO-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a tetrahydroisoquinoline moiety, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-5-OXO-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the sulfonylation reaction to attach the sulfonyl group to the tetrahydroisoquinoline moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-5-OXO-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-5-OXO-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHYLPHENYL)-5-OXO-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, enhances its potential as a therapeutic agent by increasing its solubility and stability .

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H27N3O4S/c1-17-6-8-21(9-7-17)26-16-20(14-22(26)27)23(28)24-11-13-31(29,30)25-12-10-18-4-2-3-5-19(18)15-25/h2-9,20H,10-16H2,1H3,(H,24,28)

InChI Key

ANNPQWBUOWFELV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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